molecular formula C14H17N3O3 B2545472 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate CAS No. 573950-58-0

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B2545472
CAS No.: 573950-58-0
M. Wt: 275.308
InChI Key: SFLDAKIQUWYBQM-OVCLIPMQSA-N
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Description

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.308. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing new molecules derived from methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate. For example, the synthesis of 9-hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides as a promising series of antitumor olivacine derivatives demonstrates the compound's utility in creating potent antitumor agents with high cytotoxicity for cultured cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).

Electrophilic Substitution Reactions

Investigations into the electrophilic substitution reactions of alkylated 2-aminoindole derivatives reveal that the chemical structure of this compound can undergo specific reaction patterns, leading to various 3-substituted reaction products. This research highlights the reactivity and potential modifications of the compound under different conditions (Golubeva et al., 1985).

Development of Heterocyclic Systems

The compound has also been used in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating its versatility as a precursor for various heterocyclic compounds. This showcases its potential in the development of novel chemical entities for further study and application in different fields of chemistry (Selič et al., 1997).

Antimicrobial Activity Screening

Some derivatives of this compound have been synthesized and screened for antimicrobial activity. This line of research is crucial for identifying new compounds with potential therapeutic applications, particularly as antimicrobial agents (Badne et al., 2011).

Properties

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)-6-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-17(2)8-15-12-10-6-5-9(19-3)7-11(10)16-13(12)14(18)20-4/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLDAKIQUWYBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(NC2=C1C=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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